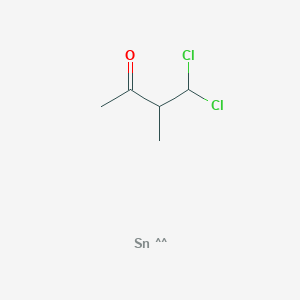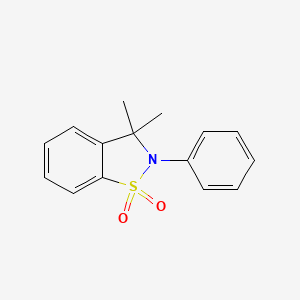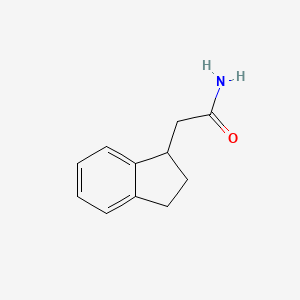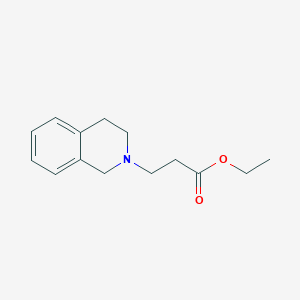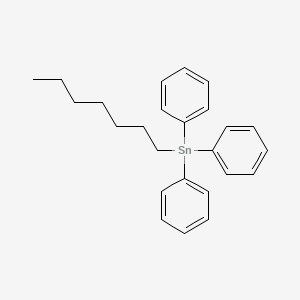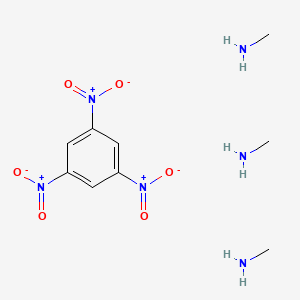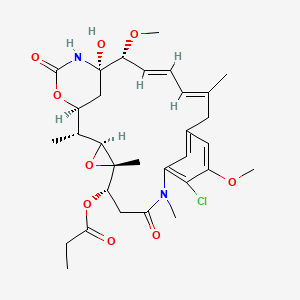
N'-Butyl-N-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-Butyl-N-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea is a chemical compound known for its unique structure and properties It is characterized by the presence of a butyl group, a tert-butyl group, an oxazole ring, and a methylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-Butyl-N-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N-butylurea with 5-tert-butyl-1,2-oxazole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of N’-Butyl-N-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and scalability. Continuous flow reactors and automated systems are often employed to maintain consistent quality and yield.
化学反応の分析
Types of Reactions
N’-Butyl-N-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated groups.
Substitution: Substituted products with new functional groups replacing hydrogen atoms.
科学的研究の応用
N’-Butyl-N-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’-Butyl-N-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea involves its interaction with specific molecular targets. The oxazole ring and urea moiety are key functional groups that enable the compound to bind to enzymes, receptors, or other biomolecules. This binding can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular processes.
類似化合物との比較
Similar Compounds
- N-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)-N,N’-dimethylurea
- N-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea
Uniqueness
N’-Butyl-N-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
55808-00-9 |
|---|---|
分子式 |
C13H23N3O2 |
分子量 |
253.34 g/mol |
IUPAC名 |
3-butyl-1-(5-tert-butyl-1,2-oxazol-3-yl)-1-methylurea |
InChI |
InChI=1S/C13H23N3O2/c1-6-7-8-14-12(17)16(5)11-9-10(18-15-11)13(2,3)4/h9H,6-8H2,1-5H3,(H,14,17) |
InChIキー |
SPOWMWMPCSKQGV-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)N(C)C1=NOC(=C1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


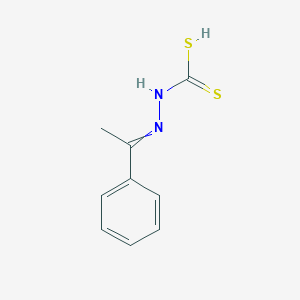
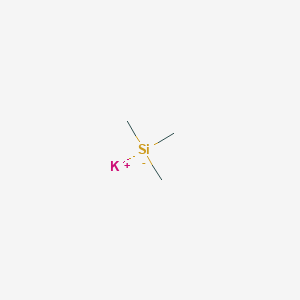
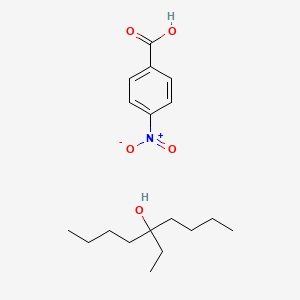
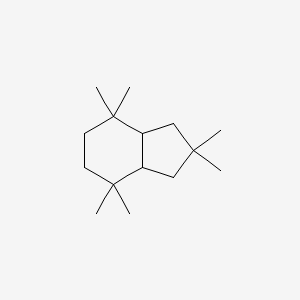
![Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate](/img/structure/B14635406.png)
![Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14635408.png)
